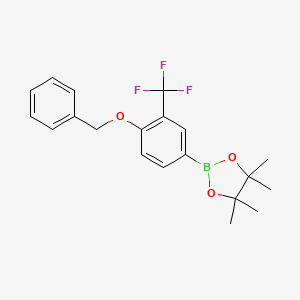

4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenylboronic acid pinacol esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Molecular Structure Analysis

Phenylboronic acid pinacol esters have the empirical formula C12H17BO2 .Chemical Reactions Analysis

Phenylboronic acid pinacol esters can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . They can also serve as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .Physical And Chemical Properties Analysis

Phenylboronic acid pinacol esters are solid at room temperature, with a melting point of 27-31 °C .Applications De Recherche Scientifique

Facile Synthesis of Responsive Polymers

Researchers have developed hydrogen peroxide (H2O2)-cleavable poly(ester-amide)s using a multicomponent polymerization process that includes a phenylboronic acid ester. These polymers degrade in response to H2O2, suggesting their potential as delivery vehicles for therapeutic agents, offering controlled release in response to specific biochemical triggers (Cui et al., 2017).

Hydrolysis Stability

The hydrolysis of phenylboronic pinacol esters at physiological pH has been examined, indicating the importance of considering the stability of these compounds in water when designing boron-based drugs or drug delivery systems (Achilli et al., 2013).

Novel Phosphorescent Materials

A study discovered that simple arylboronic esters exhibit phosphorescence at room temperature, challenging the notion that heavy atoms are required for such properties. This finding suggests potential applications in developing new materials for optoelectronics or sensing technologies (Shoji et al., 2017).

Chemical Synthesis

Benzylboronic acid pinacol ester has been utilized in nucleophilic addition reactions to activated ketones, demonstrating its versatility as a reagent in organic synthesis, particularly in creating compounds with complex functional groups (Hayes et al., 2020).

Advanced Polymerization Techniques

Research on Suzuki-Miyaura condensation polymerization has shown the utility of arylenediboronic acid (ester) in synthesizing high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This technique underscores the role of boronic esters in creating novel polymeric materials (Nojima et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the compound can participate in various chemical reactions such as suzuki-miyaura cross-coupling reactions .

Biochemical Pathways

It’s known that boronic acids and their esters can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors.

Result of Action

It’s known that the compound can participate in various chemical reactions, potentially leading to various molecular and cellular effects .

Action Environment

The action of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)15-10-11-17(16(12-15)20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUSBVOIHHSFJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)

![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)